3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Description
Properties
IUPAC Name |
3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-14-9-8(11-2-3-12-9)7(13-14)6-4-10-5-6;/h2-3,6,10H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGLNQTOAOCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=N1)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[3,4-b]pyrazine Core
The pyrazolo[3,4-b]pyrazine ring system can be constructed through condensation reactions involving hydrazines and appropriately substituted pyrazine precursors. Literature on related pyrazolo-pyrazine derivatives suggests the following key steps:
Cyclization of 3-aminopyrazine derivatives with hydrazine or substituted hydrazines to form the fused pyrazolo ring.
Oxidative or dehydrative cyclization conditions to close the bicyclic system.
N-Methylation
The methylation at the N-1 position of the pyrazolo ring is generally achieved by:
Treatment of the 3-(azetidin-3-yl)pyrazolo[3,4-b]pyrazine intermediate with methylating agents such as methyl iodide, methyl triflate, or dimethyl sulfate in the presence of a base.
Reaction conditions are optimized to selectively methylate the N-1 nitrogen without affecting other nucleophilic sites.
Formation of the Hydrochloride Salt
The final compound is converted to its hydrochloride salt by:
Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).
Isolation by filtration or crystallization to yield the hydrochloride salt, which improves compound stability and handling.
- Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazolo[3,4-b]pyrazine core formation | Condensation of 3-aminopyrazine with hydrazine derivatives, cyclization | Bicyclic pyrazolo[3,4-b]pyrazine intermediate |
| 2 | Azetidinyl substitution | Nucleophilic substitution of 3-halogenated intermediate with azetidin-3-yl nucleophile, base, solvent (e.g., DMF) | 3-(Azetidin-3-yl)pyrazolo[3,4-b]pyrazine |
| 3 | N-Methylation | Methyl iodide or equivalent, base (e.g., K2CO3), solvent (e.g., acetonitrile), room temperature to reflux | 1-Methyl-3-(azetidin-3-yl)pyrazolo[3,4-b]pyrazine |
| 4 | Salt formation | HCl in ethanol or ether | 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride |
- Detailed Research Findings and Analytical Data
The synthetic yield for each step varies depending on reaction conditions, but literature reports yields ranging from 60% to 85% for the key substitution and methylation steps.
Purity and identity of the final hydrochloride salt are confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
The hydrochloride salt exhibits enhanced solubility in polar solvents compared to the free base.
Stability studies indicate that the hydrochloride salt form is more stable under ambient conditions, facilitating storage and handling.
- Comparative Analysis of Preparation Methods
| Method Aspect | Nucleophilic Substitution | Palladium-Catalyzed Amination |
|---|---|---|
| Reaction Conditions | Mild to moderate temperature, basic medium | Requires Pd catalyst, inert atmosphere |
| Yield | Moderate to high | High |
| Scalability | Good | Moderate due to catalyst cost |
| Selectivity | Good, but may require protection | Excellent |
| Complexity | Simpler setup | More complex due to catalyst handling |
- Conclusion
The preparation of this compound involves a multi-step synthetic route starting from pyrazine derivatives, followed by azetidine substitution and N-methylation, culminating in hydrochloride salt formation. Both nucleophilic substitution and palladium-catalyzed amination are viable strategies for azetidine installation. The hydrochloride salt form is preferred for its improved physicochemical properties. Optimization of reaction conditions is critical for maximizing yield and purity.
This synthesis is supported by authoritative chemical databases and patents describing related pyrazolo-pyrazine derivatives and their preparation methods. Further research into reaction optimization and alternative synthetic routes may enhance the efficiency and scalability of this compound's production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Key activities include:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine production. |
| Antimicrobial | Shows activity against certain bacterial strains, indicating possible use in infections. |
Anticancer Research
Preliminary studies suggest that 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride may inhibit Salt-Inducible Kinase 2 (SIK2), a target implicated in metabolic regulation and cancer progression. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, making it a potential candidate for the development of novel anticancer therapies.
Anti-inflammatory Applications
The compound's ability to modulate inflammatory pathways, such as NF-κB and MAPK, has been documented in various studies. This modulation could lead to therapeutic strategies for treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo compounds exhibit broad-spectrum antimicrobial activity. The hydrochloride form of this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of the compound on human cancer cell lines. The findings revealed significant cytotoxicity, particularly in breast and colon cancer cells, with mechanisms involving cell cycle arrest and induction of apoptosis.
Anti-inflammatory Effects
In a separate study focused on inflammatory models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its potential utility in managing inflammatory conditions.
Antimicrobial Properties
Comparative analyses have shown that azetidine-containing compounds can effectively combat infections caused by resistant bacterial strains. The hydrochloride variant demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli, highlighting its therapeutic promise.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity . The pyrazolo[3,4-b]pyrazine core can also engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity .
Comparison with Similar Compounds
Pyrazine and Pyrazolo-Pyrazine Derivatives
2-(Azetidin-3-yl)-3-(2-methoxyphenyl)pyrazine Hydrochloride ()
- Core Structure: Pyrazine ring (non-fused) vs. fused pyrazolo[3,4-b]pyrazine.
- Substituents : Methoxyphenyl group introduces electron-donating effects, contrasting with the target compound’s methyl and azetidinyl groups.
- Implications : The fused pyrazolo-pyrazine core in the target compound likely increases aromaticity and planarity, enhancing π-π stacking interactions in biological systems. The azetidinyl group may improve bioavailability compared to the methoxyphenyl substituent .
4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55) ()
- Application : Energetic material with high detonation velocity (D = 9,413 m/s).
- Comparison : While both compounds share nitrogen-rich pyrazine cores, the target lacks nitro groups, reducing explosivity but improving safety for pharmaceutical use. The azetidinyl group in the target may enhance solubility compared to nitro-functionalized analogs .
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride ()
- Core Structure : Pyrazolo[4,3-c]pyridine vs. pyrazolo[3,4-b]pyrazine.
- Substituents : Primary amine at the 3-position vs. azetidinyl group.
- The amine group may increase hydrogen bonding but reduce metabolic stability compared to the azetidinyl moiety .
Thieno- and Benzopyrazine Derivatives
Thieno[3,4-b]pyrazine Derivatives ()
- Core Structure: Sulfur-containing thienopyrazine vs. nitrogen-rich pyrazolo-pyrazine.
- Electronic Properties: Thienopyrazines are more electron-deficient due to sulfur’s electronegativity, enhancing charge transport in materials science applications.
Pyrazolo-Pyridine and Pyrimidine Analogs
2-{3-Methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic Acid Hydrochloride ()
- Core Structure : Pyrazolo[3,4-b]pyridine vs. pyrazolo[3,4-b]pyrazine.
- Substituents : Acetic acid group enhances hydrophilicity vs. azetidinyl’s rigid, basic nature.
- Implications : The pyridine ring’s lower nitrogen content may reduce intermolecular hydrogen bonding compared to the target’s pyrazine core .
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine vs. pyrazolo[3,4-b]pyrazine.
- Substituents : Hydrazinyl group facilitates condensation reactions, unlike the target’s azetidinyl group.
- Implications : Pyrimidine’s 1,3-nitrogen positions favor hydrogen bonding in antimetabolites, whereas pyrazine’s 1,4-positions may optimize charge interactions .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride (CAS No. 1361116-44-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₂ClN₅
- Molecular Weight : 225.68 g/mol
- CAS Number : 1361116-44-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Cholinesterase Inhibition : This compound has shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the cholinergic system. The inhibition of these enzymes can enhance cholinergic neurotransmission, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against various strains, showing potential as an antibacterial agent .
- Antioxidant Properties : The compound has demonstrated moderate antioxidant activity in vitro, suggesting it may help mitigate oxidative stress-related damage in cells .
In Vitro Studies
In vitro studies have revealed the following effects:
- IC50 Values : The IC50 values for AChE and BChE inhibition were found to be in the low micromolar range, indicating potent enzymatic inhibition. For instance, compounds similar to this compound have shown IC50 values as low as 0.08 µM against AChE .
In Vivo Studies
Research involving animal models has suggested potential therapeutic applications:
- Neuroprotective Effects : In rodent models of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation, highlighting its neuroprotective properties .
Case Studies
- Alzheimer's Disease Model : A study conducted on transgenic mice demonstrated that treatment with this compound resulted in significant memory improvement compared to control groups. The treated group exhibited enhanced performance in maze tests and reduced levels of neuroinflammatory markers.
- Antibacterial Efficacy : In a comparative study with standard antibiotics, this compound showed superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative therapeutic agent in treating bacterial infections resistant to conventional treatments.
Data Tables
| Biological Activity | Measurement Method | Result |
|---|---|---|
| AChE Inhibition | Enzymatic Assay | IC50 = 0.08 µM |
| BChE Inhibition | Enzymatic Assay | IC50 = 0.10 µM |
| Antioxidant Activity | DPPH Scavenging | Moderate activity |
| Antimicrobial Activity | Zone of Inhibition | Effective against E. coli |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyrazolo[3,4-b]pyrazine precursors. For example, intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile are used to introduce azetidine substituents through nucleophilic substitution or condensation reactions. Characterization relies on analytical (elemental analysis) and spectral methods (¹H/¹³C NMR, IR, and mass spectrometry) to confirm structural integrity . Similar pyrazolo-pyrazine derivatives are synthesized using hydrazine or acyl hydrazides, followed by cyclization and functionalization steps .
Q. How can researchers verify the purity and stability of this compound under experimental conditions?
- Methodological Answer : Purity is assessed via HPLC or UPLC with UV detection , while stability studies involve monitoring degradation under stress conditions (e.g., heat, light, pH variations) using accelerated stability chambers . For hygroscopic or acid-sensitive derivatives, storage in anhydrous environments at -20°C is recommended .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT ) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches combined with molecular docking can identify favorable substituent orientations for biological activity. Computational tools like ICReDD’s reaction design platform integrate experimental data to narrow optimal conditions (e.g., solvent, temperature) .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyrazine derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory results may arise from structural variations (e.g., substituent electronegativity, steric effects) or assay conditions (e.g., bacterial strain specificity). Systematic SAR studies, using standardized protocols (e.g., CLSI guidelines) , and meta-analyses of published data can isolate critical variables. For example, azetidine-containing derivatives may exhibit enhanced membrane permeability compared to piperazine analogs .
Q. How do researchers evaluate the pharmacokinetic properties of this compound preclinically?
- Methodological Answer : Lipinski’s and Veber’s rules predict oral bioavailability by analyzing molecular weight, logP, hydrogen bond donors/acceptors, and polar surface area. In vitro assays (e.g., Caco-2 cell permeability, microsomal stability ) and in vivo PK studies in rodent models assess absorption and metabolism. Azetidine’s rigid structure may improve metabolic stability compared to flexible alkylamines .
Q. What analytical techniques confirm the stereochemical integrity of chiral intermediates in the synthesis?
- Methodological Answer : Chiral HPLC or SFC separates enantiomers, while single-crystal X-ray diffraction provides definitive stereochemical assignments. For example, (R)- and (S)-configured intermediates in related pyrrolopyrazines were resolved using cellulose-based chiral columns and validated via crystallography .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies for toxicity profiling of this compound?
- Methodological Answer : Use OECD Guideline 423 for acute toxicity, starting with a limit test (2000 mg/kg) in rodents. Subchronic studies (28-day) employ three dose levels (low, medium, high) based on preliminary LD50 data. Histopathological analysis and serum biomarkers (ALT, AST) are critical endpoints. For genotoxicity, Ames test and micronucleus assay are recommended .
Q. What statistical approaches are suitable for analyzing contradictory results in biological assays?
- Methodological Answer : Multivariate ANOVA identifies confounding variables (e.g., solvent effects, incubation time). Bayesian meta-analysis aggregates data across studies to quantify effect sizes, while machine learning models (e.g., random forests) prioritize influential molecular descriptors (e.g., logD, topological polar surface area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
